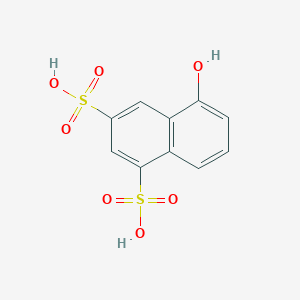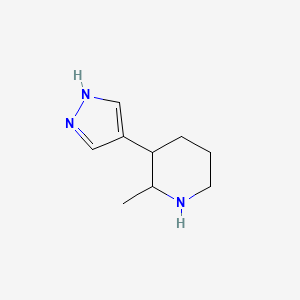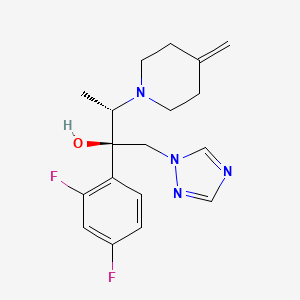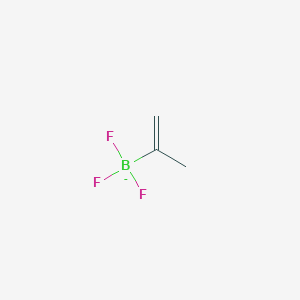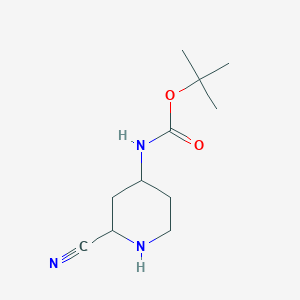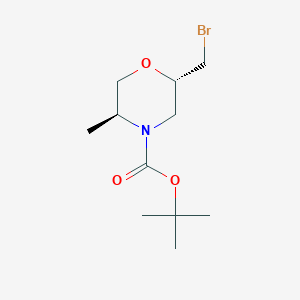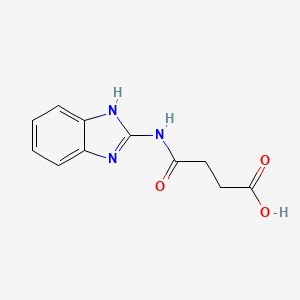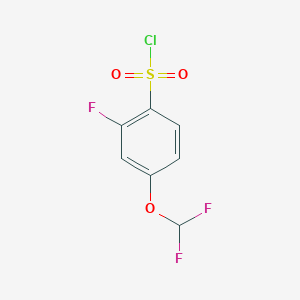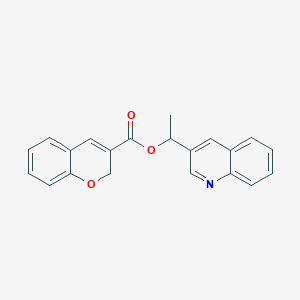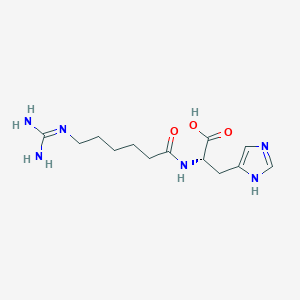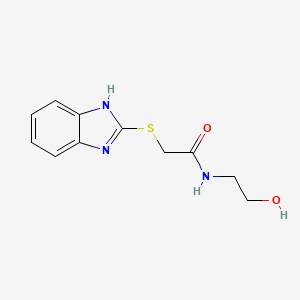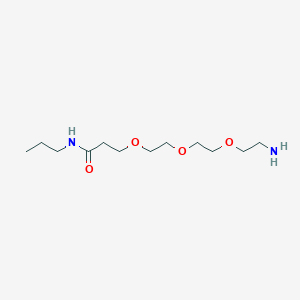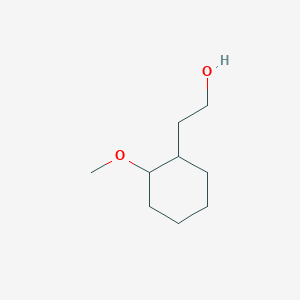
2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine is a chemical compound characterized by its pyrrolidine ring structure, which is a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2,2-dimethylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions: 2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards specific proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Pyrrolidine: A simpler analog without the trifluoromethyl group.
Pyrrolizine: A related compound with a fused ring structure.
Prolinol: A derivative with a hydroxyl group.
Uniqueness: 2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable.
属性
分子式 |
C13H16F3N |
|---|---|
分子量 |
243.27 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C13H16F3N/c1-12(2)11(6-7-17-12)9-4-3-5-10(8-9)13(14,15)16/h3-5,8,11,17H,6-7H2,1-2H3 |
InChI 键 |
JYVPZRVOFKMBSJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CCN1)C2=CC(=CC=C2)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


